molecular formula C27H18Cl2N4O3 B11455938 1,3-bis{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one

1,3-bis{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11455938
M. Wt: 517.4 g/mol
InChI Key: LGBLOCYAYIROSM-UHFFFAOYSA-N
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Description

1,3-BIS({[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core with oxazole and chlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS({[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by its attachment to the benzodiazole core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS({[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1,3-BIS({[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1,3-BIS({[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol: Another compound with chlorophenyl groups and a triazole ring.

    Indole derivatives: Compounds with similar aromatic structures and potential bioactivity.

    Oxazole derivatives: Compounds with the oxazole ring, known for their diverse biological activities.

Uniqueness

1,3-BIS({[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C27H18Cl2N4O3

Molecular Weight

517.4 g/mol

IUPAC Name

1,3-bis[[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzimidazol-2-one

InChI

InChI=1S/C27H18Cl2N4O3/c28-19-7-3-5-17(11-19)23-13-21(35-30-23)15-32-25-9-1-2-10-26(25)33(27(32)34)16-22-14-24(31-36-22)18-6-4-8-20(29)12-18/h1-14H,15-16H2

InChI Key

LGBLOCYAYIROSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N2CC3=CC(=NO3)C4=CC(=CC=C4)Cl)CC5=CC(=NO5)C6=CC(=CC=C6)Cl

Origin of Product

United States

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